molecular formula C13H24N2O5S B2592074 2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol; oxalic acid CAS No. 2319719-72-5

2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol; oxalic acid

Cat. No.: B2592074
CAS No.: 2319719-72-5
M. Wt: 320.4
InChI Key: XDDFPESZTFXIKN-UHFFFAOYSA-N
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Description

2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol; oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their diverse pharmacological properties, and oxalic acid is a simple dicarboxylic acid commonly used in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol typically involves the reaction of thian-4-ylamine with piperazine and subsequent reaction with ethylene oxide to form the ethan-1-ol derivative. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Handling: Ensuring the purity of thian-4-ylamine and piperazine

    Reaction Control: Monitoring temperature, pressure, and reaction time

    Purification: Using techniques like crystallization or distillation to purify the final product

Chemical Reactions Analysis

Types of Reactions

2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions can yield alcohol derivatives

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohol derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)ethan-1-ol: A similar compound with a piperazine ring and an ethanol group

    4-(Thian-4-yl)piperazine: A compound with a thian-4-yl group attached to a piperazine ring

Uniqueness

2-[4-(Thian-4-yl)piperazin-1-yl]ethan-1-ol is unique due to the combination of the thian-4-yl group and the piperazine ring, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2OS.C2H2O4/c14-8-7-12-3-5-13(6-4-12)11-1-9-15-10-2-11;3-1(4)2(5)6/h11,14H,1-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDFPESZTFXIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)CCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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